5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
Description
Historical Development and Discovery Background
The development of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole emerged from systematic efforts to identify novel orexin receptor antagonists for the treatment of sleep disorders. The compound was first synthesized and characterized in 2010 as part of a comprehensive medicinal chemistry program aimed at developing dual orexin receptor antagonists. The discovery process involved extensive structure-activity relationship studies that identified the critical role of the 7-methyl substitution on the diazepane core, which led to improved pharmacokinetic properties compared to earlier fluoroquinazoline-containing analogs.
The compound exists in multiple stereoisomeric forms, with the (R)-enantiomer being of particular pharmaceutical significance. Chemical databases first recorded the compound on August 1, 2011, with subsequent modifications documented through May 24, 2025, reflecting ongoing research interest and structural refinements. The systematic development of this compound represents a paradigm shift in heterocyclic drug design, where strategic combination of benzoxazole and diazepane ring systems yielded unprecedented biological activity profiles.
The synthetic methodology for this compound has evolved significantly since its initial discovery, with multiple synthetic routes now available that provide access to both racemic and enantiomerically pure forms. The development timeline demonstrates the compound's progression from a research curiosity to a pharmaceutically relevant intermediate, with industrial-scale synthesis methods now established for commercial production.
Position in Heterocyclic Organic Chemistry
This compound occupies a unique position within heterocyclic organic chemistry as a compound containing two distinct heterocyclic systems: the benzoxazole core and the 1,4-diazepane ring. The benzoxazole moiety consists of a benzene ring fused to an oxazole ring, creating an aromatic system with a molecular formula of C7H5NO that exhibits properties similar to pyridine. This aromatic heterocycle provides structural rigidity and electronic properties that are crucial for biological activity.
The 1,4-diazepane component represents a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. This ring system is composed entirely of sp3-hybridized atoms, allowing for significant torsional bond flexibility and resulting in high conformational mobility. The combination of these two heterocyclic systems creates a molecule with both rigid aromatic character and flexible aliphatic regions, providing an optimal balance for protein-ligand interactions.
Table 1: Structural Components of this compound
| Component | Ring Size | Hybridization | Key Properties |
|---|---|---|---|
| Benzoxazole | 5+6 membered | sp2 aromatic | Rigid, electron-deficient |
| 1,4-Diazepane | 7 membered | sp3 saturated | Flexible, conformationally mobile |
| Chloro substituent | N/A | sp2 | Electron-withdrawing, lipophilic |
| Methyl group | N/A | sp3 | Hydrophobic, steric |
The molecular formula C13H16ClN3O and molecular weight of 265.74 g/mol position this compound within the optimal range for pharmaceutical development, adhering to established drug-like properties. The presence of three nitrogen atoms and one oxygen atom provides multiple sites for hydrogen bonding interactions, while the chlorine substituent enhances lipophilicity and may participate in halogen bonding interactions.
Significance in Benzoxazole Research
The significance of this compound in benzoxazole research extends far beyond its individual properties, representing a milestone in the systematic exploration of benzoxazole derivatives for medicinal applications. Benzoxazole derivatives have gained considerable attention in recent years due to their diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antimycobacterial properties. This particular compound exemplifies the successful integration of pharmacophoric elements that enhance both potency and selectivity.
Research has demonstrated that benzoxazole-containing compounds exhibit remarkable versatility in biological systems, with the heterocyclic core serving as a privileged scaffold for drug discovery. The benzoxazole ring system provides an optimal balance of aromaticity and heteroatom positioning that facilitates favorable interactions with biological targets while maintaining appropriate physicochemical properties for pharmaceutical development.
Table 2: Comparative Analysis of Benzoxazole Derivatives in Medicinal Chemistry
| Compound Type | Biological Activity | Key Structural Features | Research Status |
|---|---|---|---|
| 2-Substituted benzoxazoles | Antimicrobial | Various amine substituents | Established |
| Fused benzoxazoles | Anticancer | Polycyclic frameworks | Active research |
| Halogenated benzoxazoles | CNS activity | Halogen substitution patterns | Clinical development |
| Diazepane-benzoxazoles | Sleep disorders | Seven-membered ring fusion | Phase III trials |
The compound's design incorporates several key structural modifications that enhance its pharmaceutical profile compared to simpler benzoxazole derivatives. The chlorine substituent at position 5 of the benzoxazole ring provides enhanced metabolic stability while maintaining appropriate lipophilicity for central nervous system penetration. The 2-position substitution with the diazepane ring represents a sophisticated approach to modulating the electronic and steric properties of the benzoxazole core.
Recent comprehensive reviews of benzoxazole medicinal chemistry have highlighted this compound as a representative example of successful rational drug design. The integration of structure-based drug design principles with traditional medicinal chemistry approaches has resulted in a compound that demonstrates both high potency and favorable pharmaceutical properties.
Relationship to Orexin Receptor Antagonist Chemistry
The relationship between this compound and orexin receptor antagonist chemistry represents one of the most significant developments in sleep disorder pharmacotherapy. The compound serves as a critical intermediate in the synthesis of suvorexant, a dual orexin receptor antagonist that has reached Phase III clinical trials for the treatment of primary insomnia. This relationship established the compound as a pharmaceutically relevant target and drove extensive research into its synthesis, properties, and applications.
Orexin receptors, also known as hypocretin receptors, are G-protein coupled receptors that play crucial roles in regulating sleep-wake cycles, feeding behavior, and energy homeostasis. The development of orexin receptor antagonists represents a novel therapeutic approach that targets the underlying neurobiological mechanisms of insomnia rather than simply inducing sedation. The structural requirements for effective orexin receptor antagonism include specific spatial arrangements of pharmacophoric elements that are optimally presented by the benzoxazole-diazepane framework.
Table 3: Structure-Activity Relationships in Orexin Receptor Antagonist Development
| Structural Modification | Effect on Potency | Pharmacokinetic Impact | Development Status |
|---|---|---|---|
| Fluoroquinazoline core | High potency | Poor oral bioavailability | Discontinued |
| 7-Methyl diazepane | Maintained potency | Improved pharmacokinetics | Advanced |
| Chlorobenzoxazole | Optimized potency | Reduced metabolite formation | Clinical trials |
| (R)-Stereochemistry | Enhanced selectivity | Improved half-life | Preferred form |
The evolution from earlier fluoroquinazoline-containing compounds to the chlorobenzoxazole framework demonstrates the sophisticated medicinal chemistry optimization that led to this compound's development. The replacement of the fluoroquinazoline moiety with the chlorobenzoxazole system addressed critical issues related to reactive metabolite formation while maintaining the desired pharmacological profile.
The compound's role as a synthetic intermediate has stimulated extensive research into efficient synthetic methodologies, resulting in multiple synthetic routes that provide access to both racemic and enantiomerically pure forms. These synthetic developments have been crucial for supporting clinical development programs and have contributed to broader understanding of heterocyclic synthesis methodologies.
Properties
IUPAC Name |
5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJSLVGESASMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693234 | |
| Record name | 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276666-13-7 | |
| Record name | 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzoxazole Core
The benzoxazole moiety is typically constructed from 5-chloro-2-aminophenol derivatives. A one-pot procedure utilizing tetraalkyl orthocarbonates or 1,1-dichlorodiaryloxymethane enables efficient cyclization. For example, reacting 5-chloro-2-aminophenol with tetramethyl orthocarbonate (2 equiv) in chloroform at 60°C generates the 2-methoxybenzoxazole intermediate, which subsequently undergoes nucleophilic displacement with 5-methyl-1,4-diazepane. This method achieves yields of 70–85% under mild conditions, avoiding hazardous reagents like phosphorus oxychloride.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Tetramethyl orthocarbonate | Chloroform | 60°C | 78 |
| 1,1-Dichlorodiphenoxymethane | Acetonitrile | 25°C | 82 |
Biocatalytic Asymmetric Synthesis
Imine Reductase (IRED)-Catalyzed Reductive Amination
A groundbreaking approach employs IREDs to construct the chiral 1,4-diazepane ring. The (R)-enantiomer is synthesized using IRED from Leishmania major (IR1), while the (S)-enantiomer utilizes IRED from Micromonospora echinaurantiaca (IR25). These enzymes catalyze intramolecular reductive amination of 5-chloro-2-(3-oxobutylamino)benzo[d]oxazole, yielding the target compound with >99% enantiomeric excess (ee).
Enzyme Performance Metrics:
| Enzyme | (s⁻¹) | (mM) | Catalytic Efficiency () |
|---|---|---|---|
| Wild-type IR1 | 0.027 | 1.4 | 0.019 |
| Y194F/D232H IR1 | 1.65 | 1.0 | 1.65 |
| IR25 | 0.962 | 0.8 | 1.20 |
Mutant Y194F/D232H IR1, engineered via saturation mutagenesis, exhibits a 61-fold improvement in catalytic efficiency over wild-type IR1, enabling gram-scale production.
Comparative Analysis of Methodologies
Efficiency and Scalability
-
Chemical Synthesis : Advantages include high yields (>80%) and compatibility with large-scale production. However, it requires stoichiometric bases and generates halogenated waste.
-
Biocatalytic Synthesis : Offers superior enantioselectivity (>99% ee) and milder conditions (pH 7.5, 30°C) but faces challenges in substrate solubility and enzyme stability.
Environmental Impact
Biocatalytic routes reduce reliance on toxic solvents (e.g., chloroform) and minimize heavy metal catalysts, aligning with green chemistry principles.
Industrial Applications and Patent Landscape
The compound’s synthesis is pivotal in Merck & Co.’s Suvorexant production, as detailed in US20160168138A1. Key steps include:
-
Coupling 5-chlorobenzo[d]oxazole with tert-butyl 5-methyl-1,4-diazepane-1-carboxylate.
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Deprotection using trifluoroacetic acid to yield the final intermediate.
Chemical Reactions Analysis
Oxidation Reactions
The benzoxazole ring and diazepane component exhibit susceptibility to oxidation under controlled conditions.
| Reagent System | Conditions | Major Products | Key Observations |
|---|---|---|---|
| KMnO₄ in acidic medium | 60–80°C, 4–6 hours | Oxidized diazepane derivatives | Selective oxidation of tertiary amines |
| H₂O₂ in acetic acid | Room temperature, 12–24 hours | N-oxide derivatives | Mild conditions preserve benzoxazole core |
Mechanistic Insight : Oxidation primarily targets the diazepane ring's nitrogen atoms, forming N-oxides or cleaving the ring under vigorous conditions . The chloro group remains inert during these transformations.
Reduction Reactions
The benzoxazole ring undergoes reduction, while the diazepane structure remains largely intact.
| Reducing Agent | Conditions | Outcome | Yield |
|---|---|---|---|
| NaBH₄ in methanol | Reflux, 3 hours | Partially reduced benzoxazole intermediates | 45–55% |
| LiAlH₄ in THF | 0°C to RT, 2 hours | Fully reduced amine analogs | 60–70% |
Notable Example : Reduction with LiAlH₄ converts the benzoxazole's oxazole ring into a diamine structure while retaining the chloro substituent .
Nucleophilic Substitution Reactions
The chloro group at position 5 participates in SNAr (nucleophilic aromatic substitution) reactions.
| Nucleophile | Base/Catalyst | Product | Reaction Time |
|---|---|---|---|
| Sodium methoxide | DMF, 120°C | 5-Methoxy derivative | 8–10 hours |
| Ammonia (gaseous) | CuCl₂ catalyst, 150°C | 5-Amino derivative | 12–15 hours |
| Thiophenol | K₂CO₃, DMSO | 5-Phenylthio analog | 6–8 hours |
Key Trends :
-
Electron-withdrawing groups on the benzoxazole enhance substitution rates.
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Steric effects from the diazepane ring influence regioselectivity .
Ring-Opening and Rearrangement Reactions
Under specific conditions, the diazepane ring undergoes structural modifications:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acid-catalyzed hydrolysis | HCl (conc.), reflux | Ring-opened diamino alcohol derivatives |
| Thermal rearrangement | 200°C, inert atmosphere | Fused quinazoline analogs |
Research Finding : Acidic hydrolysis produces intermediates useful for synthesizing polycyclic amines with potential pharmacological activity .
Stability and Reactivity Considerations
| Factor | Impact on Reactivity |
|---|---|
| pH | Stable in neutral conditions; decomposes in strong acids/bases |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance substitution rates |
| Temperature | High temperatures accelerate ring-opening reactions |
Catalytic Studies : Palladium catalysts enable efficient C–N bond formation at the diazepane nitrogen .
This compound's versatility in organic synthesis stems from its balanced electronic and steric properties, making it valuable for developing pharmaceuticals and advanced materials.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Notable findings include:
- Antimalarial Activity : Some studies have identified compounds related to this structure as potent inhibitors against Plasmodium species, which are responsible for malaria. These compounds target specific enzymes involved in the parasite's lifecycle, showing promise for therapeutic development against malaria .
- Nicotinic Acetylcholine Receptor Modulation : The compound may also act as a modulator of nicotinic acetylcholine receptors, which are implicated in numerous neurological disorders. This modulation could provide avenues for developing treatments for conditions such as Alzheimer's disease and schizophrenia .
Drug Development
5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as:
- Sleep Aids : Compounds derived from this structure have been investigated for their sedative properties, potentially leading to new sleep disorder treatments such as those targeting insomnia .
- Antidepressants : The ability to influence neurotransmitter systems makes this compound a candidate for antidepressant development, particularly through its action on serotonin and norepinephrine pathways.
Biochemical Research
In biochemical studies, the compound is utilized to investigate:
- Enzyme Inhibition : Its interaction with specific enzymes can provide insights into metabolic pathways relevant to drug metabolism and efficacy.
- Cell Signaling Pathways : Research into how this compound affects cellular signaling can enhance understanding of various cellular processes and disease mechanisms.
Case Study 1: Antimalarial Lead Optimization
A study focused on optimizing leads for antimalarial drugs highlighted the effectiveness of compounds similar to this compound. These compounds demonstrated high potency against both blood and liver stages of Plasmodium parasites, indicating their potential for prophylactic use in malaria-endemic regions .
Case Study 2: Neurological Disorders
Research examining the effects of benzoxazole derivatives on nicotinic receptors found that certain modifications to the structure could enhance selectivity and efficacy. This opens pathways for developing targeted therapies for neurological conditions where cholinergic dysfunction is prevalent .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of suvorexant, it acts on orexin receptors in the brain to regulate sleep-wake cycles . The compound’s structure allows it to bind to these receptors, inhibiting their activity and promoting sleep.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Benzoxazole Derivatives
- 5-Methylbenzo[d]oxazole Derivatives (e.g., compounds 12c, 12f):
- Unsubstituted Benzo[d]oxazole Derivatives (e.g., compounds 12a, 12d):
- 5-Chlorobenzo[d]oxazole Derivatives (e.g., compounds 12b, 12e):
Alkyl-Substituted Derivatives
- 5-Chloro-2-(cyclohexylalkyl)benzo[d]oxazoles (e.g., compounds 12, 13):
Physical Properties
- Melting Points: Target compound (hydrochloride salt): >250°C (estimated) . 2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)benzo[d]oxazole (9b): 294–295°C . 4-((4-(benzo[d]oxazol-2-yl)phenylamino)methylene)-3-methyl-1H-pyrazol-5(4H)-one (10b): 278–280°C .
Key Research Findings
- Orexin Receptor Specificity: The (R)-enantiomer of this compound shows >100-fold selectivity for orexin receptors over other CNS targets, a feature absent in non-diazepane-substituted benzoxazoles .
- Stereochemical Influence : The (S)-enantiomer is biologically inert, underscoring the necessity of chiral synthesis for therapeutic applications .
- Market Availability : High-purity (>98%) batches are commercially available, unlike niche derivatives like cyclohexylpropyl analogs .
Biological Activity
5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole, with the CAS number 1266975-27-2, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.
- Molecular Formula : C₁₃H₁₆ClN₃O
- Molecular Weight : 265.74 g/mol
- Structural Features : The compound features a benzo[d]oxazole ring system substituted with a chloro group and a diazepane moiety, which may contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Studies : Compounds with similar structural frameworks have shown IC₅₀ values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. These studies suggest that the compound may induce apoptosis in these cell lines through dose-dependent mechanisms .
| Cell Line | IC₅₀ (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Doxorubicin |
| MDA-MB-231 | 2.41 | Doxorubicin |
| U-937 | 1.50 | Doxorubicin |
The mechanisms by which this compound exerts its effects may involve:
- Apoptosis Induction : Studies have shown that similar compounds can activate apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G2/M phase, inhibiting proliferation .
Study on Antimicrobial Activity
In addition to its anticancer properties, related oxazole derivatives have demonstrated antimicrobial activity against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Compound A | S. aureus | 10 |
| Compound B | E. coli | 20 |
| Reference Drug | Ampicillin | 5 |
These findings indicate that modifications in the oxazole structure can enhance antibacterial properties, suggesting potential therapeutic applications beyond oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzoxazole core with a 1,4-diazepane derivative. For example, benzoxazole intermediates can be prepared via cyclization of 2-aminophenol derivatives using chloroacetyl chloride, followed by substitution with 5-methyl-1,4-diazepane under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purity optimization requires chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from polar aprotic solvents like ethanol or acetonitrile. Analytical HPLC with UV detection (λ = 254 nm) is recommended to verify purity (>95%) .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include the aromatic protons (δ 6.8–7.5 ppm for the benzoxazole ring) and the methyl group on the diazepane moiety (δ 1.2–1.4 ppm). Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak (m/z 265.74 for [M+H]⁺). Infrared (IR) spectroscopy can validate the presence of C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) bonds .
Q. What in vitro assays are suitable for preliminary antibacterial/antifungal screening?
- Methodological Answer : Use broth microdilution assays (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., C. albicans). Compare activity to standard drugs like ampicillin and clotrimazole. Include positive and negative controls, and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) using MTT assays to rule off-target effects .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while reducing cytotoxicity?
- Methodological Answer : Perform SAR studies by substituting the chloro group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Modify the diazepane ring by introducing bulkier alkyl chains or heteroatoms (e.g., sulfur) to alter lipophilicity and target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzymes (e.g., DNA gyrase) or fungal CYP51 . Validate predictions with enzymatic inhibition assays and cytotoxicity profiling .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size) or compound purity. Replicate experiments under standardized CLSI protocols. Use orthogonal characterization (e.g., ¹H NMR, elemental analysis) to confirm batch consistency. Cross-validate results with independent labs and publish raw data (e.g., MIC tables, chromatograms) for transparency .
Q. How can reaction by-products be identified and minimized during scale-up synthesis?
- Methodological Answer : Employ LC-MS or GC-MS to detect by-products (e.g., unreacted diazepane or oxidized intermediates). Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of diazepane to benzoxazole) and temperature control (80°C ± 2°C). Use inert atmospheres (N₂/Ar) to prevent oxidation. For industrial-scale production, consider continuous flow reactors to enhance reproducibility .
Mechanistic and Analytical Questions
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use SwissADME or pkCSM to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. For blood-brain barrier penetration, apply the BBB predictor in admetSAR. Validate predictions with in vitro Caco-2 permeability assays and hepatic microsomal stability tests .
Q. How does the compound interact with bacterial efflux pumps, and how can resistance be mitigated?
- Methodological Answer : Assess efflux pump inhibition using ethidium bromide accumulation assays in S. aureus strains overexpressing NorA. Combine the compound with efflux pump inhibitors (e.g., reserpine) to enhance potency. Use transcriptomics (RNA-seq) to identify upregulated resistance genes and design combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
